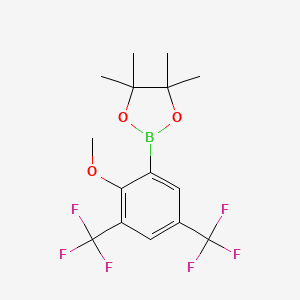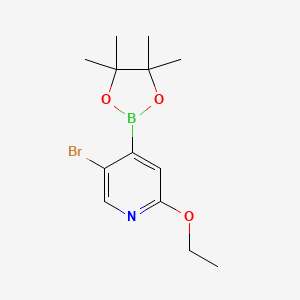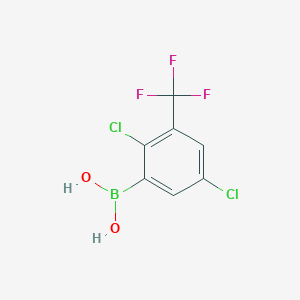
(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2S. It is a derivative of pyridine, featuring a boronic acid group attached to the 4-position of the pyridine ring, with a fluoro substituent at the 2-position and a methylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The process generally includes the following steps :
Starting Materials: The reaction requires a halogenated pyridine derivative, such as 2-fluoro-3-(methylthio)pyridine, and a boronic acid derivative.
Catalyst: A palladium catalyst, such as palladium acetate or palladium chloride, is used to facilitate the coupling reaction.
Base: A base, such as potassium carbonate or sodium hydroxide, is added to deprotonate the boronic acid and activate it for the coupling reaction.
Solvent: The reaction is typically carried out in an organic solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluoro and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro or methylthio groups.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid has several scientific research applications:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction is crucial in medicinal chemistry for designing enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-3-(methylthio)pyridine): Lacks the boronic acid group, making it less versatile in coupling reactions.
(2-Fluoro-4-(methylthio)pyridin-3-yl)boronic acid: A positional isomer with different reactivity and selectivity in chemical reactions.
(3-Fluoro-2-(methylthio)pyridin-4-yl)boronic acid: Another isomer with distinct chemical properties.
Uniqueness
(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its boronic acid group allows for versatile applications in Suzuki-Miyaura coupling, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(2-fluoro-3-methylsulfanylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2S/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKQRLWNNTVVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)SC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














